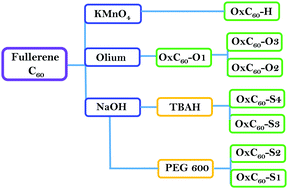Oxidation route dependent proton conductivities of oxidized fullerenes†
New Journal of Chemistry Pub Date: 2017-10-24 DOI: 10.1039/C7NJ02964K
Abstract
We reported the proton conductivities of a series of oxidized fullerenes (fullerenols) having varied polarity and hydrophilicity. The samples were generated from the oxidation of fullerenes by using different oxidation techniques and oxidizing agents. XPS, IR and TGA data confirmed the successful oxidation of fullerenes. Electrochemical impedance showed that fullerenols can support proton conductivity. At room temperature and 90% RH, a maximum proton conductivity of 1.4 × 10−2 S cm−1 was observed in fullerenols obtained from the oxidation of fullerene (C60) by caustic soda. We expect the use of fullerenols as solid electrolytes in fuel cells, sensors, chemical filters and so on.


Recommended Literature
- [1] Improved dielectric properties and highly efficient and broadened bandwidth electromagnetic attenuation of thickness-decreased carbon nanosheet/wax composites
- [2] Controlling selectivity in the reaction network of aldoximehydrogenation to primary amines†
- [3] High-performance protonic ceramic fuel cell cathode using protophilic mixed ion and electron conducting material†
- [4] Inside back cover
- [5] MoC based Mott–Schottky electrocatalyst for boosting the hydrogen evolution reaction performance†
- [6] Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines†
- [7] A contribution to the analysis of milk, condensed and desiccated milk
- [8] Transannular 1,5-hydride shift in 5-hydroxycyclooctanone: an experimental and theoretical investigation†
- [9] Front cover
- [10] Correction: A novel G·G·T non-conventional intramolecular triplex formed by the double repeat sequence of Chlamydomonas telomeric DNA

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 176088-59-8
-
CAS no.: 16034-43-8
-
CAS no.: 11016-71-0
-
CAS no.: 185056-83-1









